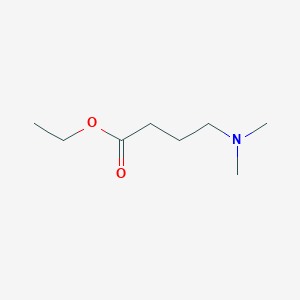

Ethyl 4-(dimethylamino)butanoate

Description

The exact mass of the compound Ethyl 4-(dimethylamino)butyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4-(dimethylamino)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(dimethylamino)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(dimethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-11-8(10)6-5-7-9(2)3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOBLETXVSZOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176517 | |

| Record name | Ethyl 4-(dimethylamino)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22041-23-2 | |

| Record name | Butanoic acid, 4-(dimethylamino)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22041-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(dimethylamino)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyric acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(dimethylamino)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 4-(DIMETHYLAMINO)BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1P3VC64F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(dimethylamino)butanoate

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2), a versatile bifunctional molecule of interest to researchers in organic synthesis and medicinal chemistry. This document delves into its core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its spectral characteristics, reactivity, and potential applications. The information is curated for professionals in drug development and scientific research, emphasizing practical, field-proven insights and authoritative data.

Compound Identification and Nomenclature

Ethyl 4-(dimethylamino)butanoate is an organic compound featuring both a tertiary amine and an ester functional group. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.[1]

-

IUPAC Name: ethyl 4-(dimethylamino)butanoate[2]

-

Synonyms: Ethyl 4-(dimethylamino)butyrate, Butanoic acid, 4-(dimethylamino)-, ethyl ester, Ethyl N,N-dimethyl-4-aminobutanoate, DF 491, NSC 40246.[1][2][3][4][5]

Physicochemical Properties

The compound typically presents as a colorless to pale yellow liquid with a fruity odor characteristic of esters.[1] It is soluble in organic solvents, with limited solubility in water.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Density | 0.929 g/cm³ | [3][4] |

| Boiling Point | 194.7°C at 760 mmHg | [3][4] |

| Flash Point | 65.8°C | [3][4] |

| Vapor Pressure | 0.436 mmHg at 25°C | [3][4] |

| LogP | 0.89130 | [4] |

| Refractive Index | 1.433 | [3] |

| PSA (Polar Surface Area) | 29.54 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 6 | [4] |

Synthesis and Purification

The synthesis of Ethyl 4-(dimethylamino)butanoate is most commonly achieved via a nucleophilic substitution reaction. A robust and scalable method involves the reaction of an alkyl halide with dimethylamine.

Recommended Synthesis Protocol: Nucleophilic Substitution

This protocol describes the synthesis from Ethyl 4-bromobutyrate and a solution of dimethylamine. The choice of an amine solution (typically in ethanol or THF) is crucial as it serves both as the nucleophile and often as the base to neutralize the HBr byproduct. Using an excess of dimethylamine is a common strategy to drive the reaction to completion and to act as the base, avoiding the need for an additional, potentially complicating, inorganic base.

Step-by-Step Methodology:

-

Reactor Setup: To a stirred, cooled (0-5°C) solution of Ethyl 4-bromobutyrate (1.0 equivalent) in a suitable solvent like ethanol or THF, add a solution of dimethylamine (2.2 to 3.0 equivalents, typically 40% in water or 2M in THF) dropwise. The cooling is essential to manage the exothermicity of the amine-alkylation reaction.

-

Reaction: Allow the reaction mixture to slowly warm to ambient temperature and stir for 12-24 hours. The progress can be monitored by TLC or GC-MS to confirm the consumption of the starting bromide.

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess dimethylamine.

-

Extraction: Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining HBr salts, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Ethyl 4-(dimethylamino)butanoate can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 4-(dimethylamino)butanoate.

Spectral Data Analysis

Spectral analysis is critical for the structural confirmation of the molecule. While raw spectra are not provided here, the expected characteristics are described based on the compound's structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl ester group. A singlet with an integration of 6H would correspond to the two methyl groups of the dimethylamino moiety. The protons of the central butanoate chain would appear as multiplets.

-

¹³C NMR: The carbon NMR would display 8 distinct signals. Key signals include the carbonyl carbon of the ester at the downfield region (~173 ppm), the O-CH₂ of the ester group (~60 ppm), and the N-(CH₃)₂ carbons (~45 ppm).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong C=O stretching vibration characteristic of esters, typically appearing around 1730-1740 cm⁻¹.[2][7] Additional significant peaks will include C-H stretching vibrations from the alkyl groups (~2800-3000 cm⁻¹) and C-N stretching vibrations.

-

Mass Spectrometry (MS): Under electron ionization (EI-MS), the molecular ion peak (M⁺) would be observed at m/z = 159. A prominent fragment is often the iminium ion [CH₂=N(CH₃)₂]⁺ at m/z = 58, resulting from alpha-cleavage, which is highly characteristic of N,N-dimethylalkylamines.[2]

Reactivity and Stability

The chemical behavior of Ethyl 4-(dimethylamino)butanoate is dictated by its two primary functional groups.

-

Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions to yield 4-(dimethylamino)butanoic acid and ethanol. This reaction is a standard consideration when formulating or using the compound in aqueous environments.

-

Tertiary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be protonated by acids to form an ammonium salt. More significantly for synthesis, it can act as a nucleophile to react with electrophiles, such as alkyl halides, to form quaternary ammonium salts. This quaternization reaction is a common and predictable pathway for this class of compounds.[6]

Quaternization Reaction Diagram

Caption: Quaternization of the tertiary amine to form an ammonium salt.

Applications and Research Interest

Ethyl 4-(dimethylamino)butanoate serves primarily as a building block in organic synthesis.[1] Its bifunctional nature allows for a wide range of chemical transformations.

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The tertiary amine can be a key pharmacophore or a handle for modifying solubility and bioavailability.[1]

-

Agrochemicals: Similar to its role in pharmaceuticals, it can be a precursor in the development of new agrochemicals.[1]

-

Medicinal Chemistry: The structure is of interest in medicinal chemistry for its potential to interact with biological systems.[1] The presence of the amino ester moiety is found in various biologically active compounds.

Safety and Handling

Appropriate safety precautions must be observed when handling Ethyl 4-(dimethylamino)butanoate.

-

Hazards: The compound is classified as causing serious eye irritation (H319).[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[9][11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[11]

References

-

Ethyl 4-(dimethylamino)butanoate - LookChem. LookChem. Available at: [Link]

-

Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

ethyl 4-(dimethylamino)butanoate - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

- WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents. Google Patents.

-

ethyl 4-dimethylamino-2-methylbutanoate - Chemical Synthesis Database. Chemical Synthesis Database. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033889). The Human Metabolome Database. Available at: [Link]

-

CAS No : 22041-23-2 | Product Name : Ethyl 4-(dimethylamino)butanoate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

-

Ethyl 4-(dimethylamino)butanoate (C8H17NO2) - PubChemLite. PubChemLite. Available at: [Link]

-

Ethyl 4-(dimethylamino)butanoate - India Fine Chemicals. India Fine Chemicals. Available at: [Link]

-

Ethyl 4-(dimethylamino)-2-(ethylamino)butanoate | C10H22N2O2 | CID 63028800 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE - Vedantu. Vedantu. Available at: [Link]

-

Mass spectrum of ethyl-4,4-dicyano-3-methyl-3-butenoate after isotopic exchange with methanol-d1. … - ResearchGate. ResearchGate. Available at: [Link]

-

IR spectrum of ethyl butyrate obtained by immobilized lipase onto modified Eupergit ® C. ResearchGate. Available at: [Link]

-

Ethyl butyrate - Wikipedia. Wikipedia. Available at: [Link]

-

The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. - Filo. Filo. Available at: [Link]

-

Butanoic acid, ethyl ester - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

ETHYL 4-(DIMETHYLAMINO)BUTYRATE. FDA Global Substance Registration System. Available at: [Link]

-

1-Heptanesulfonic acid | C7H16O3S | CID 89829 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

22767-50-6 CAS | 1-HEPTANE SULPHONIC ACID SODIUM SALT ANHYDROUS | Ion Pairing Reagents for HPLC | Article No. 04041 - Loba Chemie. Loba Chemie. Available at: [Link]

Sources

- 1. CAS 22041-23-2: ethyl 4-(dimethylamino)butanoate [cymitquimica.com]

- 2. Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents [patents.google.com]

- 7. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

- 8. Ethyl 4-(dimethylamino)butanoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

The Unfolding Therapeutic Potential of Ethyl 4-(dimethylamino)butanoate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This in-depth technical guide delves into the burgeoning field of Ethyl 4-(dimethylamino)butanoate and its analogs, a class of compounds holding significant promise in therapeutic development. Moving beyond a mere catalog of facts, this document synthesizes the available scientific evidence, providing a comprehensive understanding of their biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will explore the causal links between chemical structure and biological function, offering a roadmap for future research and drug discovery in this exciting area.

Introduction: The Significance of Ethyl 4-(dimethylamino)butanoate

Ethyl 4-(dimethylamino)butanoate, a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), represents a pivotal scaffold for the development of novel therapeutics. While information on its direct biological activity is emerging, its structural relationship to GABA and the documented activities of its analogs position it as a compound of considerable interest. The core structure, characterized by a butyrate backbone and a dimethylamino functional group, provides a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The primary known application of Ethyl 4-(dimethylamino)butanoate is as a key intermediate in the synthesis of more complex molecules, including those with potential cardioprotective effects. Its chemical properties are well-documented, with a molecular weight of 159.23 g/mol and a structure available in public databases such as PubChem[1].

The Landscape of Biological Activity: From GABAergic Modulation to Cardioprotection

The therapeutic potential of this class of compounds stems from their ability to interact with key biological systems, primarily the GABAergic system and pathways related to cardiac metabolism.

The GABAergic Connection: A Gateway to Neurological Therapeutics

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. A deficiency in GABAergic signaling is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances. Consequently, molecules that can modulate the GABA system, either directly as agonists or indirectly by inhibiting its degradation, are of significant therapeutic interest.

While direct evidence for the GABAergic activity of Ethyl 4-(dimethylamino)butanoate is limited in publicly available literature, its structural similarity to GABA suggests it may act as a precursor, a prodrug, or a weak modulator of GABA receptors or the GABA-metabolizing enzyme, GABA aminotransferase (GABA-AT). The exploration of its analogs is therefore a logical step in the quest for novel GABAergic agents.

A Surprising Turn: The Cardioprotective Effects of a Quaternary Analog

A significant breakthrough in understanding the potential of this chemical scaffold comes from a patent describing the synthesis and activity of a quaternary ammonium analog, 4-[ethyl(dimethyl)ammonio]butanoate[2]. This compound has demonstrated a pronounced cardioprotective effect in in-vivo models of myocardial infarction, reportedly more effective than the established cardioprotective agent Meldonium[2].

The proposed mechanism of action for this analog is linked to the inhibition of carnitine biosynthesis, which in turn limits the transport of long-chain fatty acids into the mitochondria. This metabolic shift is believed to protect the heart muscle from ischemic damage[2]. This discovery opens up a new avenue for the therapeutic application of Ethyl 4-(dimethylamino)butanoate derivatives, extending their potential beyond the central nervous system.

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of Ethyl 4-(dimethylamino)butanoate analogs is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is paramount for designing new compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. While a comprehensive SAR study for this specific class is yet to be published, we can infer key principles from related compound series.

Key Structural Considerations for Analog Design:

-

The Amino Group: The nature of the substitution on the nitrogen atom is critical. The transition from a tertiary amine in the parent compound to a quaternary ammonium salt in the cardioprotective analog dramatically alters its biological target and activity. Further exploration of different alkyl substitutions could yield compounds with varying degrees of GABAergic or cardioprotective effects.

-

The Butyrate Chain: The length and rigidity of the carbon chain are likely to influence receptor binding and enzyme inhibition. Introducing unsaturation or substitutions along the chain could impact potency and selectivity.

-

The Ester Group: The ethyl ester in the parent compound is a potential site for modification to alter solubility, metabolic stability, and prodrug characteristics.

The following diagram illustrates a conceptual framework for exploring the structure-activity relationships of Ethyl 4-(dimethylamino)butanoate analogs.

Caption: Conceptual framework for the structure-activity relationship (SAR) exploration of Ethyl 4-(dimethylamino)butanoate analogs.

Experimental Protocols for Biological Evaluation

Rigorous and well-designed experiments are essential to elucidate the biological activities of Ethyl 4-(dimethylamino)butanoate and its analogs. The following section outlines key in vitro and in vivo assays for assessing their potential GABAergic and cardioprotective effects.

In Vitro Assays for GABAergic Activity

This assay determines the ability of a compound to inhibit the enzyme responsible for GABA degradation.

Principle: The activity of GABA-AT can be measured using a coupled enzyme reaction. The product of the GABA-AT reaction, succinic semialdehyde, is further oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NAD+ to NADH. The increase in NADH can be monitored spectrophotometrically or fluorometrically. A resazurin-based assay offers a sensitive fluorometric readout[3].

Step-by-Step Protocol:

-

Enzyme Source: Utilize purified GABA-AT or a cell lysate from a cell line expressing high levels of the enzyme (e.g., U87MG glioma cells)[3].

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme source, GABA, α-ketoglutarate, NAD+, SSADH, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Detection: Measure the fluorescence of resorufin (the product of resazurin reduction) at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Caption: Workflow for the in vitro GABA-AT inhibition assay.

In Vivo Models for Neurological Activity

This model is used to identify compounds with GABAergic properties in vivo.

Principle: Apomorphine, a dopamine agonist, induces a characteristic climbing behavior in mice. GABAergic compounds can inhibit this behavior[4].

Step-by-Step Protocol:

-

Animal Model: Use male ICR mice.

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or intracerebroventricular).

-

Apomorphine Challenge: After a predetermined pretreatment time, administer apomorphine (e.g., 1.5 mg/kg, subcutaneously).

-

Behavioral Observation: Immediately place the mice in individual wire mesh cages and observe their climbing behavior for a set period (e.g., 30 minutes).

-

Scoring: Score the climbing behavior at regular intervals. A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

-

Data Analysis: Compare the climbing scores of the test compound-treated group with the vehicle-treated control group.

In Vivo Model for Cardioprotective Activity

This model assesses the ability of a compound to protect the heart from ischemia-reperfusion injury.

Principle: Ligation of a coronary artery induces myocardial ischemia, followed by reperfusion. The size of the resulting infarct is a measure of cardiac damage. Cardioprotective agents are expected to reduce the infarct size.

Step-by-Step Protocol (as described in the patent for the quaternary analog)[2]:

-

Animal Model: Use male Wistar rats.

-

Drug Treatment: Administer the test compound or vehicle daily for a specified period (e.g., two weeks).

-

Surgical Procedure: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery for a defined period (e.g., 40 minutes) to induce ischemia.

-

Reperfusion: Release the ligature to allow for reperfusion (e.g., for 2 hours).

-

Infarct Size Measurement: Excise the heart and stain the ventricles with a tetrazolium salt (e.g., triphenyltetrazolium chloride), which stains viable myocardium red, leaving the infarcted area pale.

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk. Compare the infarct sizes between the treated and control groups.

Caption: Experimental workflow for the in vivo myocardial infarction model.

Data Presentation and Interpretation

The systematic collection and clear presentation of experimental data are crucial for advancing our understanding of Ethyl 4-(dimethylamino)butanoate and its analogs.

Table 1: Hypothetical In Vitro GABA-AT Inhibition Data for a Series of Analogs

| Compound | R1 (N-substitution) | R2 (Chain substitution) | IC50 (µM) |

| E-001 | -CH3, -CH3 | H | >100 |

| E-002 | -H, -H | H | 85 |

| E-003 | -CH2CH3, -CH3 | H | 52 |

| E-004 | -CH3, -CH3 | 2-OH | 35 |

| E-005 | -CH3, -CH3 | 3-Phenyl | 15 |

This table presents hypothetical data to illustrate how SAR data for GABA-AT inhibition could be structured.

Conclusion and Future Directions

Ethyl 4-(dimethylamino)butanoate and its analogs represent a promising, yet underexplored, class of compounds with the potential for diverse therapeutic applications. The journey from a simple chemical intermediate to a potential lead for neurological or cardiovascular diseases is a testament to the power of systematic chemical exploration and biological evaluation.

Future research should focus on:

-

Systematic Synthesis and Screening: A focused effort to synthesize a library of analogs with systematic modifications to the core scaffold is needed. These compounds should be screened in a battery of in vitro and in vivo assays to build a comprehensive SAR profile.

-

Mechanism of Action Studies: For active compounds, detailed mechanistic studies are required to identify their specific molecular targets and signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: Promising lead compounds will need to be evaluated for their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles to assess their drug-likeness.

This technical guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and complex landscape of Ethyl 4-(dimethylamino)butanoate and its analogs. By applying rigorous scientific principles and innovative thinking, the full therapeutic potential of this chemical class can be unlocked.

References

-

An In Vivo Method for Testing GABAergic Compounds. PubMed. [Link]

-

Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904. PubChem. [Link]

- Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease.

-

Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. PubMed. [Link]

-

In vitro and in vivo evaluation of macrofilaricidal activity of GABA and 1,3-dipalmitoyl-2-(4-aminobutyryl)glycerol HCl: a diglyceride prodrug. PubMed. [Link]

-

Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. MDPI. [Link]

Sources

- 1. Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. An in vivo method for testing GABAergic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential of Ethyl 4-(dimethylamino)butanoate: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-(dimethylamino)butanoate, a promising small molecule with significant, yet largely untapped, potential in the therapeutic arena, particularly in the context of cardiovascular disease. Drawing upon structural analogies to known cardioprotective agents and foundational biochemical principles, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its proposed mechanism of action, outline detailed experimental protocols for its investigation, and present a framework for its preclinical evaluation.

Introduction: The Emerging Significance of Ethyl 4-(dimethylamino)butanoate

Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2) is an ester of 4-(dimethylamino)butanoic acid.[1][2] While it has been cataloged as a chemical intermediate, its structural resemblance to gamma-butyrobetaine (GBB) and its derivatives positions it as a compelling candidate for therapeutic investigation. The presence of a tertiary amine and an ethyl ester moiety suggests the potential for favorable pharmacokinetic properties, including cell permeability, a critical attribute for intracellular drug targets.

Table 1: Physicochemical Properties of Ethyl 4-(dimethylamino)butanoate

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [1][2] |

| Molecular Weight | 159.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 194.7°C at 760 mmHg | [3][4] |

| LogP | 0.89 | [3] |

| CAS Number | 22041-23-2 | [1][2] |

Potential Therapeutic Application: Cardioprotection in Ischemic Heart Disease

The primary therapeutic potential of Ethyl 4-(dimethylamino)butanoate lies in the treatment of ischemic heart disease, particularly in mitigating the damage caused by myocardial infarction. This hypothesis is strongly supported by patent literature describing a structurally related quaternary ammonium compound, 4-[ethyl(dimethyl)ammonio]butanoate, which has demonstrated pronounced cardioprotective effects in in vivo models of myocardial infarction.[5] This related compound is synthesized from methyl 4-(dimethylamino)butanoate, highlighting the direct relevance of the core chemical scaffold.

The aforementioned patent suggests that this class of compounds could be more effective than Meldonium, a known anti-ischemic drug.[5] This indicates a significant therapeutic window for Ethyl 4-(dimethylamino)butanoate and its derivatives.

Proposed Mechanism of Action: A Shift in Myocardial Energy Metabolism

The cardioprotective effects of Ethyl 4-(dimethylamino)butanoate are likely rooted in the modulation of myocardial energy metabolism, a mechanism shared with the clinically used drug Meldonium.[6][7][8] Meldonium acts as an inhibitor of gamma-butyrobetaine (GBB) hydroxylase, the enzyme responsible for the final step in carnitine biosynthesis.[9][10]

By inhibiting this enzyme, Meldonium decreases the intracellular concentration of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, the primary source of energy for the heart under normal aerobic conditions. However, during ischemia, when oxygen supply is limited, fatty acid oxidation becomes inefficient and leads to the accumulation of toxic intermediates, exacerbating cellular damage.

We propose that Ethyl 4-(dimethylamino)butanoate, or its active metabolites, acts as a GBB hydroxylase inhibitor. This inhibition would lead to:

-

Decreased L-carnitine levels: Limiting the transport of fatty acids into the mitochondria.

-

A shift to glycolysis: Forcing cardiomyocytes to utilize glucose as their primary energy source. Glycolysis is a more oxygen-efficient pathway for ATP production, making it advantageous during ischemic conditions.[7]

-

Reduced accumulation of cytotoxic intermediates: Preventing the buildup of harmful fatty acid metabolites.

This metabolic shift is a well-established strategy for protecting the heart from ischemic injury.[11][12][13]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of Ethyl 4-(dimethylamino)butanoate in cardioprotection.

Preclinical Evaluation Strategy: A Step-by-Step Guide

A robust preclinical evaluation is essential to validate the therapeutic potential of Ethyl 4-(dimethylamino)butanoate. The following experimental workflow provides a comprehensive approach, from initial in vitro screening to in vivo efficacy studies.

Caption: A streamlined workflow for the preclinical evaluation of Ethyl 4-(dimethylamino)butanoate.

Synthesis of Ethyl 4-(dimethylamino)butanoate

A reliable synthesis of Ethyl 4-(dimethylamino)butanoate is the first critical step. Based on standard esterification procedures, the following protocol can be employed:

Protocol 1: Fischer Esterification

-

Reactants: Combine 4-(dimethylamino)butanoic acid (1 equivalent) with absolute ethanol (excess, ~10-20 equivalents).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

-

Reaction: Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Concentrate the organic solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield pure Ethyl 4-(dimethylamino)butanoate.

In Vitro Cardioprotection Assays

The initial assessment of cardioprotective effects can be performed using cell-based assays that model ischemic injury.

Protocol 2: Cardiomyocyte Viability Assay under Oxidative Stress

-

Cell Culture: Culture H9c2 rat cardiomyoblasts or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in appropriate media.[1][14]

-

Compound Treatment: Treat the cells with varying concentrations of Ethyl 4-(dimethylamino)butanoate for a predetermined period (e.g., 24 hours).

-

Induction of Oxidative Stress: Induce cellular injury by exposing the cells to hydrogen peroxide (H₂O₂) or by simulating ischemia-reperfusion conditions (e.g., using an oxygen-glucose deprivation/reoxygenation model).[15]

-

Viability Assessment: Measure cell viability using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH).[15]

-

Data Analysis: Compare the viability of cells treated with Ethyl 4-(dimethylamino)butanoate to untreated control cells to determine its protective effect.

In Vivo Models of Myocardial Infarction

Animal models are indispensable for evaluating the in vivo efficacy of a potential cardioprotective agent. The murine model of myocardial ischemia-reperfusion injury is a widely accepted standard.[16][17][18]

Protocol 3: Murine Model of Myocardial Ischemia-Reperfusion Injury

-

Animal Model: Use adult male C57BL/6 mice.

-

Anesthesia and Surgery: Anesthetize the mice and perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.[16]

-

Drug Administration: Administer Ethyl 4-(dimethylamino)butanoate (e.g., via intraperitoneal injection) at various doses prior to ischemia or at the onset of reperfusion.

-

Reperfusion: After a defined period of ischemia (e.g., 30-60 minutes), remove the ligature to allow for reperfusion of the myocardium.[17]

-

Infarct Size Measurement: After a period of reperfusion (e.g., 24 hours), sacrifice the animals and excise the hearts. Stain the heart slices with triphenyltetrazolium chloride (TTC) to delineate the viable (red) and infarcted (white) tissue.

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk and compare the treated groups to the vehicle control group.

Safety and Toxicology

Preliminary safety data for Ethyl 4-(dimethylamino)butanoate can be inferred from available material safety data sheets (MSDS). It is important to conduct more rigorous toxicological studies as part of a comprehensive drug development program. These studies should include acute and repeated-dose toxicity studies in relevant animal models to determine the no-observed-adverse-effect level (NOAEL) and to identify any potential target organs for toxicity.

Conclusion and Future Directions

Ethyl 4-(dimethylamino)butanoate represents a promising, yet underexplored, therapeutic candidate for the treatment of ischemic heart disease. Its structural similarity to known cardioprotective agents and its plausible mechanism of action centered on the modulation of myocardial energy metabolism provide a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a clear and scientifically rigorous path for its preclinical evaluation. Future research should focus on elucidating the precise molecular interactions with GBB hydroxylase, optimizing its formulation and delivery, and conducting comprehensive safety and efficacy studies to pave the way for potential clinical development.

References

-

Meldonium. In: Britannica. [Link]

-

Meldonium. In: Wikipedia. [Link]

-

Dambrova M, et al. Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacol Res. 2016;113(Pt A):771-780. [Link]

-

What is the mechanism of Meldonium hydrate? Patsnap Synapse. [Link]

-

How Mildronate® Works. Mildronate. [Link]

-

Rahman A, et al. Large animal models of cardiac ischemia-reperfusion injury: Where are we now? J Pharmacol Toxicol Methods. 2022;117:107194. [Link]

-

Gao E, et al. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery. J Vis Exp. 2013;(78):e50542. [Link]

-

Lindsey ML, et al. Guidelines for in vivo mouse models of myocardial infarction. Am J Physiol Heart Circ Physiol. 2018;314(5):H812-H821. [Link]

-

Tiruppathi C, et al. A Murine Model of Myocardial Ischemia–Reperfusion Injury. In: Methods in Molecular Biology. 2018;1817:189-197. [Link]

-

Ace Therapeutics. Custom Animal Models of Cardiac Ischemia-Reperfusion. [Link]

-

Liepinsh E, et al. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction. Br J Pharmacol. 2015;172(5):1319-1332. [Link]

-

Simkhovich BZ, et al. [Biochemical characteristics of the anti-ischemic action of the new structural analog of gamma-butyrobetaine 3-(2,2,2,-trimethylhydrazine)propionate]. Biull Eksp Biol Med. 1983;95(4):63-65. [Link]

-

O'Connell RP, et al. A cell-based phenotypic assay to identify cardioprotective agents. J Mol Cell Cardiol. 2015;85:11-19. [Link]

-

Kuka J. Discovery of a Novel Cardioprotective Drug Methyl-GBB: Pharmacological Potential for Lowering Acyl-Carnitines. RSU Research Portal. [Link]

-

Agarwal A, et al. Mechanobiology Assays with Applications in Cardiomyocyte Biology and Cardiotoxicity. Biosensors (Basel). 2021;11(11):443. [Link]

-

Hayashi Y, et al. Cardioprotective effects of MET-88, a gamma-butyrobetaine hydroxylase inhibitor, on cardiac dysfunction induced by ischemia/reperfusion in isolated rat hearts. Arzneimittelforschung. 2000;50(9):823-828. [Link]

- Kalvinsh I, et al. Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease. WO2011048201A1.

-

Ethyl 4-(dimethylamino)butanoate. LookChem. [Link]

-

Ethyl 4-(dimethylamino)butyrate. PubChem. [Link]

-

Study protocol and cardiac cell protection. ResearchGate. [Link]

-

ethyl 4-dimethylamino-2-methylbutanoate. Chemical Synthesis Database. [Link]

-

Ethyl 4-(dimethylamino)butanoate. Pharmaffiliates. [Link]

-

ethyl 4-(dimethylamino)butanoate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ETHYL 4-(DIMETHYLAMINO)BUTYRATE. Gsrs. [Link]

-

Ethyl 4-(dimethylamino)butanoate (C8H17NO2). PubChemLite. [Link]

- New Synthesis Process of 4-(N,N-Dimethylamino)

Sources

- 1. iPSC-derived models for cardiotoxicity and cardiac research [axolbio.com]

- 2. Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innoprot.com [innoprot.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Meldonium | Description, Uses, & Side Effects | Britannica [britannica.com]

- 7. Meldonium - Wikipedia [en.wikipedia.org]

- 8. Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Meldonium hydrate? [synapse.patsnap.com]

- 10. mildronate.com [mildronate.com]

- 11. Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Biochemical characteristics of the anti-ischemic action of the new structural analog of gamma-butyrobetaine 3-(2,2,2,-trimethylhydrazine)propionate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardioprotective effects of MET-88, a gamma-butyrobetaine hydroxylase inhibitor, on cardiac dysfunction induced by ischemia/reperfusion in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A cell-based phenotypic assay to identify cardioprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Video: A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery [jove.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of Ethyl 4-(dimethylamino)butanoate in Biological Systems

Abstract

Ethyl 4-(dimethylamino)butanoate is a chemical compound with potential applications in pharmaceutical and agrochemical industries.[1] While its direct biological mechanism of action is not extensively documented in publicly available literature, its structural features—a tertiary amine and an ester moiety—suggest several plausible biological targets. This guide provides a comprehensive analysis of these potential mechanisms, drawing parallels with structurally analogous compounds and established pharmacological principles. We will explore three primary hypothesized pathways: modulation of the GABAergic system, interaction with the cholinergic system, and inhibition of histone deacetylases (HDACs). For each hypothesis, we will present the scientific rationale and a detailed experimental framework for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of Ethyl 4-(dimethylamino)butanoate and similar molecules.

Introduction and Physicochemical Properties

Ethyl 4-(dimethylamino)butanoate, also known as Ethyl 4-(dimethylamino)butyrate, is an organic compound with the chemical formula C8H17NO2.[2] It is characterized as a colorless to pale yellow liquid and is soluble in organic solvents.[1] The presence of both a tertiary amine and an ester group makes it a molecule of interest for potential biological activity.[1]

| Property | Value | Source |

| CAS Number | 22041-23-2 | [2] |

| Molecular Formula | C8H17NO2 | [2] |

| Molecular Weight | 159.23 g/mol | [2] |

| Synonyms | Butanoic acid, 4-(dimethylamino)-, ethyl ester; Ethyl 4-(dimethylamino)butyrate; Ethyl N,N-dimethyl-4-aminobutanoate | [1][2] |

A critical aspect of Ethyl 4-(dimethylamino)butanoate's biological activity is its potential role as a prodrug. Ester groups are frequently incorporated into drug design to enhance properties like oral bioavailability.[3] These ester linkages can be cleaved by ubiquitous carboxylesterases in the body, releasing the active parent acid and an alcohol.[3][4] In this case, hydrolysis would yield 4-(dimethylamino)butyric acid and ethanol. Therefore, the observed biological effects could be due to the parent compound, its metabolites, or a combination thereof.

Hypothesized Mechanisms of Action

Based on its chemical structure, we propose three primary potential mechanisms of action for Ethyl 4-(dimethylamino)butanoate.

Modulation of the GABAergic System

The structural similarity of the predicted metabolite, 4-(dimethylamino)butyric acid, to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), is a strong indicator for potential interaction with the GABAergic system.

Scientific Rationale: GABA esters have been synthesized and studied as prodrugs to increase the brain uptake of GABA, which itself has poor blood-brain barrier permeability.[2][5] These studies have shown that lipid esters of GABA can penetrate the CNS and exert depressant effects by releasing GABA through enzymatic hydrolysis.[2][5] The ethyl ester of 4-(dimethylamino)butanoate could similarly act as a CNS delivery vehicle for its parent acid, which may then interact with GABA receptors. Small molecules can act as modulators of GABAA receptors, influencing their function.[6][7][8]

Potential Interactions:

-

Direct Agonism/Antagonism: 4-(dimethylamino)butyric acid could directly bind to and activate (agonist) or block (antagonist) GABAA or GABAB receptors.

-

Allosteric Modulation: The compound or its metabolite might bind to a site on the GABA receptor distinct from the GABA binding site, thereby enhancing or diminishing the receptor's response to GABA.[8][9]

Experimental Validation Workflow:

Figure 1: Experimental workflow to investigate GABAergic activity.

Detailed Protocol: Radioligand Binding Assay

-

Objective: To determine if Ethyl 4-(dimethylamino)butanoate or its metabolite, 4-(dimethylamino)butyric acid, competes with known radioligands for binding to GABAA and GABAB receptors.

-

Materials:

-

Membrane preparations from cells expressing recombinant human GABAA or GABAB receptors, or from rodent brain tissue.

-

Radioligands: [3H]muscimol or [3H]gabazine for GABAA receptors; [3H]CGP54626 for GABAB receptors.

-

Test compounds: Ethyl 4-(dimethylamino)butanoate and 4-(dimethylamino)butyric acid.

-

Assay buffer, scintillation fluid, filter plates, and a scintillation counter.

-

-

Procedure: a. Incubate a fixed concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of the test compound. b. After reaching equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters. c. Wash the filters to remove non-specifically bound radioligand. d. Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Interaction with the Cholinergic System

The tertiary amine in Ethyl 4-(dimethylamino)butanoate is a structural motif found in many compounds that interact with the cholinergic nervous system.[10][11]

Scientific Rationale: Cholinergic drugs act on muscarinic and nicotinic acetylcholine receptors.[12][13] Tertiary amines can interact with these receptors, and their charge at physiological pH is a critical determinant of their activity.[10] Ethyl 4-(dimethylamino)butanoate or its metabolite could potentially act as an agonist or antagonist at these receptors.

Potential Interactions:

-

Muscarinic Receptor Modulation: The compound could bind to one of the five muscarinic acetylcholine receptor subtypes (M1-M5), either activating or blocking them.

-

Nicotinic Receptor Modulation: The compound may interact with nicotinic acetylcholine receptors, which are ligand-gated ion channels, potentially leading to channel opening or blockade.[11]

Experimental Validation Workflow:

Figure 2: Workflow for investigating cholinergic activity.

Detailed Protocol: Calcium Flux Assay for Muscarinic Receptors

-

Objective: To determine if Ethyl 4-(dimethylamino)butanoate or its metabolite acts as an agonist or antagonist at Gq-coupled muscarinic receptors (e.g., M1, M3, M5).

-

Materials:

-

Cells stably expressing the muscarinic receptor of interest (e.g., CHO-M1 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Test compounds and known muscarinic agonists (e.g., carbachol) and antagonists (e.g., atropine).

-

A fluorescence plate reader with an injection system.

-

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Load the cells with the calcium-sensitive dye. c. To test for agonist activity, inject increasing concentrations of the test compound and measure the change in fluorescence over time. d. To test for antagonist activity, pre-incubate the cells with the test compound before injecting a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

-

Data Analysis: For agonists, plot the peak fluorescence response against the compound concentration to determine the EC50 (effective concentration for 50% of maximal response). For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.

Histone Deacetylase (HDAC) Inhibition

The butyrate moiety of the parent compound and its likely metabolite, 4-(dimethylamino)butyric acid, suggests a potential role as a histone deacetylase (HDAC) inhibitor.

Scientific Rationale: Butyrate is a well-known HDAC inhibitor.[14][15][16] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, butyrate and its derivatives can cause histone hyperacetylation, leading to a more open chromatin structure and altered gene expression.[14][15] This can result in various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis.[15] Short-chain fatty acid derivatives can also influence cell signaling pathways downstream of HDAC inhibition.[17]

Potential Interactions:

-

Direct HDAC Inhibition: 4-(dimethylamino)butyric acid could directly bind to the active site of one or more HDAC isoforms, preventing them from deacetylating their substrates.

-

Downstream Effects: Inhibition of HDACs could lead to changes in the expression of genes involved in cell cycle control (e.g., p21), apoptosis, and other cellular processes.

Experimental Validation Workflow:

Figure 3: Workflow for investigating HDAC inhibition.

Detailed Protocol: In Vitro HDAC Activity Assay

-

Objective: To measure the direct inhibitory effect of Ethyl 4-(dimethylamino)butanoate and its metabolite on the activity of purified HDAC enzymes.

-

Materials:

-

Recombinant human HDAC isoforms.

-

Fluorogenic HDAC substrate.

-

HDAC assay buffer and developer solution.

-

Test compounds and a known HDAC inhibitor (e.g., Trichostatin A).

-

A fluorescence plate reader.

-

-

Procedure: a. Incubate the HDAC enzyme with increasing concentrations of the test compound. b. Add the fluorogenic substrate and allow the deacetylation reaction to proceed. c. Stop the reaction and add the developer, which generates a fluorescent signal from the deacetylated substrate. d. Measure the fluorescence intensity.

-

Data Analysis: Plot the percentage of HDAC activity against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

While direct evidence for the mechanism of action of Ethyl 4-(dimethylamino)butanoate is currently lacking, its chemical structure provides a strong basis for forming testable hypotheses. The potential for this compound to act as a prodrug and for its metabolites to interact with the GABAergic system, the cholinergic system, or to inhibit HDACs are all plausible and warrant experimental investigation. The workflows and protocols outlined in this guide provide a systematic approach to elucidating the biological activity of this compound. Such studies will be crucial in determining its potential therapeutic or other applications.

References

-

Epigenetics. HDAC Inhibitor Assay Kit. [Link]

-

Gannett, P. M., et al. (1987). gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 30(9), 1573–1576. [Link]

-

Satoh, T., Taylor, P., & Hosokawa, M. (2017). The emerging role of human esterases. Journal of Toxicological Sciences, 42(2), 153–160. [Link]

-

Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 24(23), 2177–2185. [Link]

-

Zou, L., et al. (2016). Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products. Molecules, 21(4), 430. [Link]

-

Gannett, P. M., et al. (1986). gamma-Aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. Journal of Medicinal Chemistry, 29(9), 1677–1682. [Link]

-

Cash, M. D., et al. (2011). Use of multicomponent reactions in developing small-molecule tools to study GABAA receptor mechanism and function. ACS Chemical Neuroscience, 2(10), 568–576. [Link]

-

Perrine, S. P., et al. (1999). Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation. Blood, 93(12), 4359–4369. [Link]

-

Möhler, H. (2006). Structure, Function, and Modulation of GABAA Receptors. Journal of Biological Chemistry, 281(30), 20869–20872. [Link]

-

Vanommeslaeghe, K., et al. (2005). A Perturbed pK_a at the Binding Site of the Nicotinic Acetylcholine Receptor. Journal of the American Chemical Society, 127(34), 11989–11998. [Link]

-

Giraldo, J. (1993). An examination of experimental design in relation to receptor binding assays. Journal of Pharmacological and Toxicological Methods, 29(3), 133–142. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Mathew, O. P., Ranganna, K., & Yatsu, F. M. (2010). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. American Journal of Physiology-Cell Physiology, 298(5), C1136–C1147. [Link]

-

Wikipedia. Cholinergic blocking drug. [Link]

-

Pesti, P. M., et al. (2022). Characterization of Binding Site Interactions and Selectivity Principles in the α3β4 Nicotinic Acetylcholine Receptor. ACS Chemical Neuroscience, 13(17), 2604–2612. [Link]

-

University of Arizona. Principles of Drug Action 1, Spring 2005, Esters. [Link]

-

Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7 Suppl), 2485S–2493S. [Link]

-

Pin, J. P., et al. (2009). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. Current Neuropharmacology, 7(1), 2–11. [Link]

-

Pakala, R. S., Brown, K. N., & Preuss, C. V. (2022). Cholinergic Medications. In StatPearls. StatPearls Publishing. [Link]

-

Zhang, Y., et al. (2023). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications. Foods, 12(13), 2537. [Link]

-

Imai, T. (2008). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Expert Opinion on Drug Metabolism & Toxicology, 4(7), 845–856. [Link]

-

Li, M., et al. (2021). Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. International Journal of Molecular Sciences, 22(12), 6356. [Link]

-

Schousboe, A., et al. (1987). gamma-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation. Journal of Medicinal Chemistry, 30(9), 1573–1576. [Link]

-

Meyer, M. R., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Toxicology Letters, 232(1), 179–185. [Link]

-

Van der Kam, E. L., et al. (2017). Secondary Ammonium Agonists Make Dual Cation-π Interactions in α4β2 Nicotinic Receptors. eNeuro, 4(1), ENEURO.0353-16.2017. [Link]

-

Wikipedia. GABAA receptor positive allosteric modulator. [Link]

-

Davie, J. R. (2003). Inhibition of Histone Deacetylase Activity by Butyrate. The Journal of Nutrition, 133(7), 2485S–2493S. [Link]

-

Medi Study Go. Cholinergic Drugs: Mechanisms and Clinical Applications. [Link]

-

Lippincott NursingCenter. Cholinergic Drugs – How Do They Work?. [Link]

-

ResearchGate. (PDF) Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles. [Link]

-

Chen, J., Vitetta, L., & Chen, J. (2023). The Role of Short Chain Fatty Acids in Inflammation and Body Health. Biomedicines, 11(7), 1978. [Link]

-

Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]

-

ACS Publications. .gamma.-Aminobutyric acid esters. I. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of .gamma.-aminobutyric acid. [Link]

-

ACS Publications. .gamma.-Aminobutyric acid esters. 3. Synthesis, brain uptake, and pharmacological properties of C-18 glyceryl lipid esters of GABA with varying degree of unsaturation. [Link]

-

Gilbert, J. (2007). Butyrate Histone Deacetylase Inhibitors. Current Medicinal Chemistry, 14(20), 2139–2149. [Link]

-

Ninja Nerd. Autonomic Pharmacology | Cholinergic Agonists. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

-

WJG. Intestinal-related substances in obesity regulation: A comprehensive review. [Link]

-

The Biochemist. Steady-state enzyme kinetics. [Link]

-

eCampusOntario Pressbooks. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. [Link]

-

MDPI. Benzodiazepine Modulation of GABA A Receptors: A Mechanistic Perspective. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

Zhong, W., et al. (1998). From ab initio quantum mechanics to molecular neurobiology: A cation–π binding site in the nicotinic receptor. Proceedings of the National Academy of Sciences, 95(21), 12088–12093. [Link]

-

ResearchGate. Interaction of Chlorisondamine with the Neuronal Nicotinic Acetylcholine Receptor. [Link]

Sources

- 1. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]

- 2. gamma-Aminobutyric acid esters. 2. Synthesis, brain uptake, and pharmacological properties of lipid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of multicomponent reactions in developing small-molecule tools to study GABAA receptor mechanism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Perturbed pK_a at the Binding Site of the Nicotinic Acetylcholine Receptor: Implications for Nicotine Binding [authors.library.caltech.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cholinergic blocking drug - Wikipedia [en.wikipedia.org]

- 13. medistudygo.com [medistudygo.com]

- 14. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on Ethyl 4-(dimethylamino)butanoate research

An In-depth Technical Guide to Ethyl 4-(dimethylamino)butanoate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

Ethyl 4-(dimethylamino)butanoate (CAS No. 22041-23-2) is an organic compound belonging to the ester class, characterized by a butanoate backbone with an ethyl ester group and a tertiary amine (dimethylamino) at the 4-position.[1] While not widely known as an active pharmaceutical ingredient (API) itself, its true value in the scientific community lies in its role as a versatile chemical intermediate.[1][2] For researchers and professionals in drug development, fine chemicals, and agrochemicals, this molecule serves as a critical precursor for constructing more complex molecular architectures.[1]

The compound's structure is particularly noteworthy. It combines a nucleophilic tertiary amine with an ester functional group, which can be readily hydrolyzed, transesterified, or reduced.[2] This dual functionality makes it an attractive starting material for a wide array of synthetic transformations. The dimethylamine pharmacophore is a common feature in numerous FDA-approved drugs, highlighting the strategic importance of intermediates like Ethyl 4-(dimethylamino)butanoate in medicinal chemistry.[3] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization workflows, and its applications as a synthetic intermediate.

Physicochemical and Structural Properties

Ethyl 4-(dimethylamino)butanoate is typically a colorless to pale yellow liquid with a fruity odor characteristic of esters.[1] Its key properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 22041-23-2 | [4][5] |

| Molecular Formula | C₈H₁₇NO₂ | [4] |

| Molecular Weight | 159.23 g/mol | [4] |

| IUPAC Name | ethyl 4-(dimethylamino)butanoate | [4] |

| Boiling Point | 194.7°C at 760 mmHg | [5] |

| Density | 0.929 g/cm³ | [5] |

| SMILES | CCOC(=O)CCCN(C)C | [4] |

| InChI Key | FNOBLETXVSZOGS-UHFFFAOYSA-N | [4] |

Synthesis Protocol: Fischer-Speier Esterification

The most direct and classical approach for synthesizing Ethyl 4-(dimethylamino)butanoate is the Fischer-Speier esterification of 4-(dimethylamino)butanoic acid with ethanol in the presence of a strong acid catalyst. This reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the ethanol, and subsequent elimination of a water molecule to form the final ester.[6]

Experimental Workflow: Synthesis

Caption: Synthesis workflow for Ethyl 4-(dimethylamino)butanoate.

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(dimethylamino)butanoic acid (0.1 mol). Add an excess of absolute ethanol (e.g., 100 mL), which acts as both reactant and solvent.

-

Catalysis: While stirring, slowly add concentrated sulfuric acid (0.5 mL) dropwise as the catalyst.

-

Reflux: Heat the mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.

-

Monitoring: Allow the reaction to proceed for 4-6 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting carboxylic acid.

-

Cooling and Neutralization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product three times with ethyl acetate (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Solvent Removal: Remove the ethyl acetate using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure Ethyl 4-(dimethylamino)butanoate as a clear liquid.

Analytical Characterization

Ensuring the identity, purity, and quality of a synthetic intermediate is paramount. A combination of spectroscopic and chromatographic techniques is typically employed for the comprehensive characterization of Ethyl 4-(dimethylamino)butanoate.[7]

Comparison of Analytical Techniques

| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (qNMR) |

| Principle | Separation based on volatility and column interaction. | Separation based on polarity and column interaction. | Nuclear spin transitions in a magnetic field. |

| Primary Use | Purity assessment, quantitative analysis of volatile impurities. | Purity, quantification of non-volatile impurities. | Structural elucidation, absolute quantification. |

| Sensitivity | High (ppm to ppb range). | Moderate to High (ppm range). | Lower (requires mg quantities). |

| Strengths | Excellent for volatile compounds, high resolution. | Versatile for a wide range of compounds. | Provides definitive structural information. |

| Limitations | Requires compound to be thermally stable and volatile. | Compound needs a UV chromophore for detection. | Lower throughput, higher equipment cost. |

Workflow for Analytical Characterization

Caption: Analytical workflow for Ethyl 4-(dimethylamino)butanoate.

Protocol: GC-MS Characterization

-

Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

GC Method:

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp up to 280°C at a rate of 15°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: The resulting chromatogram will indicate the purity of the sample by the presence of a single major peak. The mass spectrum of this peak should show a molecular ion (M⁺) corresponding to the molecular weight of the compound (159.23 g/mol ) and a fragmentation pattern consistent with its structure.

Applications in Drug Development and Chemical Synthesis

Ethyl 4-(dimethylamino)butanoate is primarily used as a synthetic intermediate. Its value stems from the ability to modify its two key functional groups to build more elaborate molecules.

-

Precursor for APIs: The dimethylamino group is a common structural motif in many active pharmaceutical ingredients, including antihistamines, antidepressants, and CNS agents.[3] This ester serves as a convenient scaffold to introduce the N,N-dimethyl-4-aminobutyl chain into a target molecule. A patent for a related compound, 4-[ethyl(dimethyl)ammonio]butanoate, describes its potential use in treating cardiovascular diseases, illustrating the therapeutic relevance of this chemical backbone.[8]

-

Intermediate for Quaternary Ammonium Compounds: The tertiary amine can be readily alkylated to form quaternary ammonium salts. For instance, reaction with bromoethane could yield N-ethyl-4-ethoxycarbonyl-N,N-dimethylbutan-1-aminium bromide, a step towards compounds with potential cardioprotective effects similar to those mentioned in patent literature.[8]

-

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide via aminolysis. These transformations open pathways to a diverse range of derivatives for further chemical exploration and development.

Safety and Handling

According to safety information from suppliers, Ethyl 4-(dimethylamino)butanoate is classified as an eye irritant (H319). Standard laboratory safety precautions should be followed during handling.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with eyes, skin, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

Ethyl 4-(dimethylamino)butanoate is a functionally rich and synthetically valuable intermediate. While it may not be the final product on the shelf, its role in the laboratory is indispensable for creating novel compounds in the pharmaceutical and fine chemical industries. An understanding of its synthesis, characterization, and reactive potential allows researchers to effectively leverage this molecule as a strategic building block. The protocols and data presented in this guide offer a solid foundation for professionals to confidently incorporate Ethyl 4-(dimethylamino)butanoate into their research and development workflows.

References

-

PubChem. (n.d.). Ethyl 4-(dimethylamino)butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). ethyl 4-(dimethylamino)butanoate. Retrieved from [Link]

- Kalvinsh, I., et al. (2011). Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease. Google Patents (WO2011048201A1).

- CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate. (n.d.). Google Patents.

-

Vedantu. (n.d.). Which one of the following is ethyl 4 dimethylamino class 12 chemistry CBSE. Retrieved from [Link]

-

Topaloğlu Yazıcı, D. (2006). Surface characteristics of 2-(diethylamino) ethyl methacrylate–2-(dimethylamino) ethyl methacrylate diblock copolymer determined by inverse gas chromatography. Surface and Interface Analysis, 38(4), 561-564. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ethyl 4-(dimethylamino)benzoate: A Versatile Chemical Intermediate for Synthesis. Retrieved from [Link]

-

ChemistNATE. (2020, August 27). Butanoic Acid + Ethanol ... Ester Reaction (with Mechanism!) [Video]. YouTube. Retrieved from [Link]

-

Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances, 14(38), 27367-27421. Retrieved from [Link]

-

Lee, S. K., et al. (2008). Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency. Bioorganic & Medicinal Chemistry Letters, 18(18), 5058-5061. Retrieved from [Link]

Sources

- 1. CAS 22041-23-2: ethyl 4-(dimethylamino)butanoate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl 4-(dimethylamino)butyrate | C8H17NO2 | CID 30904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WO2011048201A1 - Use of 4-[ethyl(dimethyl)ammonio]butanoate in the treatment of cardiovascular disease - Google Patents [patents.google.com]

An In-depth Technical Guide to the Pharmacology of Ethyl 4-(dimethylamino)butanoate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of Ethyl 4-(dimethylamino)butanoate, a tertiary amine ester with potential applications in pharmacology. Drawing from available chemical data and research on structurally related compounds, this document will explore its chemical properties, potential pharmacological activities, and the methodologies required for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecules.

Introduction and Chemical Identity

Ethyl 4-(dimethylamino)butanoate, also known as Ethyl 4-(dimethylamino)butyrate, is an organic compound belonging to the class of amino acid esters.[1][2] Its structure features a butanoate backbone with an ethyl ester group at one end and a dimethylamino group at the fourth carbon position.[1] This combination of a tertiary amine and an ester functional group suggests potential for interesting biological activity and makes it a subject of interest in medicinal chemistry.[2]

The presence of the tertiary amine group provides a site for protonation at physiological pH, influencing its solubility and potential interactions with biological targets. The ethyl ester moiety, on the other hand, can be susceptible to enzymatic hydrolysis, a characteristic often exploited in prodrug design.

Table 1: Physicochemical Properties of Ethyl 4-(dimethylamino)butanoate

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| CAS Number | 22041-23-2 | [1] |

| Appearance | Colorless to pale yellow liquid with a fruity odor | [2] |

| Boiling Point | 194.7°C at 760 mmHg | [3] |

| Density | 0.929 g/cm³ | [3] |

| LogP | 0.8 | [1] |

| pKa (Predicted) | 9.40 ± 0.28 | [3] |

| SMILES | CCOC(=O)CCCN(C)C | [1] |

| InChIKey | FNOBLETXVSZOGS-UHFFFAOYSA-N | [1] |

Potential Pharmacological Profile: An Inferential Analysis